Molecular Weight Differentiation Relative to the Des-Methoxy Analog
The target compound possesses a 4-methoxy substituent on the phenolic ring, which is absent in the closest comparator 2-[4-(4-methylpiperazin-1-yl)-1-phenylbutyl]phenol dihydrochloride (CAS 129841-28-7). This structural difference translates into a molecular weight of 427.41 g/mol for the target compound vs. 397.38 g/mol for the comparator, a quantifiable increase of 30.03 g/mol [1] [2]. The additional methoxy group alters hydrogen-bonding capacity, lipophilicity, and steric bulk, all of which influence target binding and pharmacokinetic behavior in structure-activity relationship studies within this chemical series.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 427.41 g/mol (C22H32Cl2N2O2) |
| Comparator Or Baseline | 2-[4-(4-methylpiperazin-1-yl)-1-phenylbutyl]phenol dihydrochloride (CAS 129841-28-7): 397.38 g/mol (C21H30Cl2N2O) |
| Quantified Difference | +30.03 g/mol (7.5% increase) |
| Conditions | Calculated molecular weight based on confirmed molecular formulas from authoritative chemical databases |
Why This Matters
For procurement, this molecular-weight difference serves as a rapid identity confirmation metric (e.g., via mass spectrometry) and ensures that the intended structural feature (4-methoxy group) is present, which is critical for maintaining biological activity in ongoing research programs.
- [1] ichemistry.cn. CAS:129841-29-8 – Molecular formula C22H30N2O2·2ClH, molecular weight 427.41. View Source
- [2] ichemistry.cn. CAS:129841-28-7 – Molecular formula C21H28N2O·2ClH, molecular weight 397.38. View Source
